Berlocombin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

54242-77-2 |

|---|---|

Molecular Formula |

C25H30N8O5S |

Molecular Weight |

554.6 g/mol |

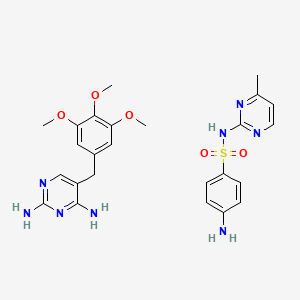

IUPAC Name |

4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C14H18N4O3.C11H12N4O2S/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10/h5-7H,4H2,1-3H3,(H4,15,16,17,18);2-7H,12H2,1H3,(H,13,14,15) |

InChI Key |

PLNJWCKOFVAKGM-UHFFFAOYSA-N |

SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N |

Synonyms |

erlocombin trimerazine |

Origin of Product |

United States |

Foundational & Exploratory

Berlocombin's Impact on Dihydropteroate Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of Berlocombin, with a specific focus on its inhibitory effects on dihydropteroate (B1496061) synthase (DHPS). This compound is a combination antimicrobial agent consisting of sulfamerazine (B1682647) and trimethoprim (B1683648).[1][2] This document will dissect the molecular interactions, present relevant quantitative data for analogous compounds, detail experimental protocols for assessing enzyme inhibition, and provide visual representations of the key pathways and workflows.

Introduction to this compound and Its Components

This compound's efficacy stems from the synergistic action of its two components, sulfamerazine and trimethoprim, which sequentially block the bacterial folic acid biosynthesis pathway.[3] Folic acid is essential for the synthesis of nucleotides, the building blocks of DNA and RNA, and certain amino acids.[4][5] Bacteria must synthesize their own folate, whereas mammals obtain it from their diet, which accounts for the selective toxicity of these drugs.[6][7]

-

Sulfamerazine : A sulfonamide antibiotic that targets dihydropteroate synthase (DHPS).[2]

-

Trimethoprim : A dihydrofolate reductase (DHFR) inhibitor.[4][8][9]

While trimethoprim is crucial for the overall bactericidal effect of the combination, this guide will focus on the primary interaction of interest: the mechanism of action of the sulfonamide component, sulfamerazine, on dihydropteroate synthase.

Mechanism of Action: Sulfamerazine and Dihydropteroate Synthase

The core mechanism of action of sulfamerazine, like other sulfonamides, is the competitive inhibition of dihydropteroate synthase (DHPS).[2][5][7]

The Bacterial Folate Pathway: DHPS catalyzes a critical step in the folate synthesis pathway: the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) to form 7,8-dihydropteroate.[10][11] This product is a precursor to dihydrofolic acid.

Competitive Inhibition: Sulfamerazine is a structural analog of pABA.[10] This structural mimicry allows it to bind to the pABA-binding site on the DHPS enzyme.[10] By occupying the active site, sulfamerazine competitively inhibits the binding of the natural substrate, pABA, thereby blocking the synthesis of dihydropteroate.[7][10] This action halts the folate synthesis pathway, leading to a depletion of essential downstream metabolites and resulting in a bacteriostatic effect, where bacterial growth and replication are inhibited.[7]

The subsequent inhibition of dihydrofolate reductase by trimethoprim enhances this effect, leading to a potent bactericidal outcome.[3]

Caption: Inhibition of the bacterial folate pathway by this compound components.

Quantitative Data: Inhibition of Dihydropteroate Synthase

| Sulfonamide | Organism | Inhibition Constant (Ki) | 50% Inhibitory Concentration (IC50) |

| Sulfadiazine | Escherichia coli | 2.5 µM | - |

| Sulfadiazine | Arabidopsis thaliana | - | 4.2 µM |

| Sulfamethoxazole | Plasmodium falciparum | 6 - 500 µM | - |

| Sulfanilamide | Arabidopsis thaliana | - | 18.6 µM |

| Sulfacetamide | Arabidopsis thaliana | - | 9.6 µM |

Data compiled from multiple sources.[12][13][14] Note: Inhibition constants can vary based on experimental conditions and the specific organism's enzyme.

Experimental Protocols for DHPS Inhibition Assays

The inhibition of DHPS by sulfonamides can be quantified using several established in vitro assays. Below are detailed methodologies for two common approaches.

Continuous Spectrophotometric Coupled Assay

This method provides real-time measurement of DHPS activity and is suitable for high-throughput screening.[15][16]

Principle: The product of the DHPS reaction, dihydropteroate, is immediately reduced by an excess of dihydrofolate reductase (DHFR). This second reaction consumes NADPH, and the rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm. The rate is directly proportional to DHPS activity.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0.[17]

-

Enzyme Mix: Recombinant DHPS and an excess of DHFR in assay buffer.

-

Substrate Mix: p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) in assay buffer.

-

Cofactor: NADPH solution in assay buffer.

-

Inhibitor: Sulfamerazine dissolved in DMSO, with subsequent serial dilutions.

Procedure (96-well plate format):

-

Add 2 µL of sulfamerazine serial dilutions (or DMSO for control) to appropriate wells.

-

Add 170 µL of a master mix containing assay buffer, DHPS, DHFR, and NADPH.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding 28 µL of the pre-warmed substrate mix (pABA and DHPP).

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Monitor the decrease in absorbance at 340 nm every 30 seconds for 20-30 minutes.

-

Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

References

- 1. [Studies on the pharmacokinetics of the compound preparation sulfamerazine/trimethoprim (this compound-200) in pregnancy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfamerazin - DocCheck Flexikon [flexikon.doccheck.com]

- 3. Trimethoprim/sulfamethoxazole - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Trimethoprim? [synapse.patsnap.com]

- 5. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 6. Dihydropteroate synthase inhibitor [medbox.iiab.me]

- 7. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Trimethoprim Hydrochloride? [synapse.patsnap.com]

- 9. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim [pdb101.rcsb.org]

- 10. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole [pdb101.rcsb.org]

- 11. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Arabidopsis dihydropteroate synthase: general properties and inhibition by reaction product and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of Plasmodium falciparum dihydropteroate synthetase and growth in vitro by sulfa drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

The Synergistic Dance of Two Molecules: A Technical Guide to Trimethoprim-Sulfamethoxazole's Antibacterial Action

For Researchers, Scientists, and Drug Development Professionals

The combination of trimethoprim (B1683648) and sulfamethoxazole (B1682508) (TMP-SMX) stands as a classic and enduring example of antimicrobial synergy. This powerful duo, often co-formulated, has been a mainstay in the treatment of a wide array of bacterial infections for decades. Its continued relevance in an era of mounting antibiotic resistance underscores the importance of understanding the intricate mechanisms that drive its enhanced efficacy. This technical guide delves into the core of TMP-SMX's synergistic activity, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and procedural frameworks.

The Core of Synergy: A Dual Blockade of Folate Synthesis

The synergistic antibacterial activity of trimethoprim-sulfamethoxazole stems from the sequential inhibition of two crucial enzymes in the bacterial folic acid (tetrahydrofolate) synthesis pathway.[1][2] Folic acid is an essential cofactor for the synthesis of nucleotides (purines and thymidine) and certain amino acids, making it indispensable for DNA replication and bacterial proliferation.[2]

Sulfamethoxazole's Role: Sulfamethoxazole, a sulfonamide antibiotic, acts as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS).[2] It mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA), thereby blocking the conversion of PABA to dihydropteroic acid, a precursor of dihydrofolic acid (DHF).[2]

Trimethoprim's Role: Trimethoprim targets a subsequent step in the pathway, potently and selectively inhibiting bacterial dihydrofolate reductase (DHFR).[1][2] This enzyme is responsible for the reduction of DHF to tetrahydrofolic acid (THF), the biologically active form of folate.[1][2] Human DHFR is significantly less susceptible to trimethoprim, which accounts for the drug's selective toxicity towards bacteria.

The Synergistic Effect: By inhibiting two distinct, sequential steps in this vital metabolic pathway, the combination of sulfamethoxazole and trimethoprim delivers a much more potent antibacterial effect than the sum of their individual actions.[2] The inhibition of DHPS by sulfamethoxazole leads to a depletion of DHF, the substrate for DHFR. This, in turn, enhances the inhibitory activity of trimethoprim. Recent research also suggests a "mutual potentiation" where trimethoprim's action can also enhance the activity of sulfamethoxazole, creating a more complex and robust synergistic interaction than previously understood.

Visualizing the Mechanism of Action

The following diagram illustrates the sequential blockade of the bacterial folic acid synthesis pathway by sulfamethoxazole and trimethoprim.

Quantitative Analysis of Synergy

The synergy between trimethoprim and sulfamethoxazole can be quantitatively assessed using the Fractional Inhibitory Concentration (FIC) index. This index is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs when used alone and in combination.

The FIC for each drug is calculated as follows:

-

FICA = MIC of drug A in combination / MIC of drug A alone

-

FICB = MIC of drug B in combination / MIC of drug B alone

The FIC index is the sum of the individual FICs:

-

FIC Index = FICA + FICB

The interpretation of the FIC index is as follows:

-

Synergy: FIC Index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC Index ≤ 4

-

Antagonism: FIC Index > 4

The following tables summarize quantitative data from in vitro synergy studies of trimethoprim-sulfamethoxazole against various bacterial isolates.

Table 1: Synergy of Trimethoprim/Sulfamethoxazole (SXT) in Combination with Levofloxacin (LEV) and Ceftazidime (CAZ) against Stenotrophomonas maltophilia [1]

| Strain | MIC SXT (µg/mL) | MIC LEV (µg/mL) | MIC CAZ (µg/mL) | MIC SXT in Combo (LEV) | MIC LEV in Combo | FICI (SXT+LEV) | MIC SXT in Combo (CAZ) | MIC CAZ in Combo | FICI (SXT+CAZ) | Interpretation (SXT+LEV) | Interpretation (SXT+CAZ) |

| SXT-Susceptible | |||||||||||

| Strain 1 | 1 | 2 | 32 | 0.5 | 1 | 1 | 0.25 | 8 | 0.5 | Additive | Synergy |

| Strain 2 | 0.5 | 4 | 64 | 0.25 | 2 | 1 | 0.125 | 16 | 0.5 | Additive | Synergy |

| Strain 3 | 1 | 1 | 16 | 0.5 | 0.5 | 1 | 0.5 | 4 | 0.75 | Additive | Additive |

| Strain 4 | 2 | 8 | >64 | 1 | 4 | 1 | 0.5 | 32 | 0.75 | Additive | Additive |

| Strain 5 | 1 | 2 | 32 | 0.5 | 1 | 1 | 0.25 | 8 | 0.5 | Additive | Synergy |

| SXT-Resistant | |||||||||||

| Strain 6 | 8 | 4 | 64 | 4 | 2 | 1 | 1 | 16 | 0.375 | Additive | Synergy |

| Strain 7 | 16 | 2 | 32 | 8 | 1 | 1 | 2 | 8 | 0.375 | Additive | Synergy |

| Strain 8 | >32 | 8 | >64 | 16 | 4 | 1 | 4 | 32 | 0.625 | Additive | Additive |

| Strain 9 | 8 | 1 | 16 | 4 | 0.5 | 1 | 1 | 4 | 0.375 | Additive | Synergy |

| Strain 10 | 16 | 4 | 64 | 8 | 2 | 1 | 2 | 16 | 0.375 | Additive | Synergy |

Table 2: In Vitro Activity of Trimethoprim, Sulfamethoxazole, and their Combination against Carbapenem-Resistant Acinetobacter baumannii [3]

| Strain | MIC TMP (µg/mL) | MIC SMX (µg/mL) | MIC TMP-SMX (µg/mL) |

| CRAB 1 | 16 | >1024 | 0.25 |

| CRAB 14 | 32 | >1024 | 0.5 |

| CRAB 16 | 64 | >1024 | 1 |

| CRAB 30 | 128 | 512 | 0.5 |

| CRAB 38 | 256 | 256 | 1 |

| CRAB 45 | 16 | >1024 | 0.5 |

Note: The fixed ratio of TMP to SMX in the combination is typically 1:19 for susceptibility testing.

Table 3: Potentiation of Trimethoprim Activity against Enterococcus faecalis [4]

| Drug | Geometric Mean MIC (µg/mL) | MIC Range (µg/mL) |

| Trimethoprim (TMP) | 0.164 | 0.03 - 8 |

| TMP in combination with SMX | 0.016 | 0.002 - 0.25 |

Experimental Protocols for Synergy Testing

The quantitative assessment of antimicrobial synergy relies on standardized laboratory procedures. The two most common methods are the checkerboard assay and the time-kill curve assay.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the FIC index.[5][6]

Methodology:

-

Preparation of Antibiotic Solutions: Prepare stock solutions of trimethoprim and sulfamethoxazole. Create serial twofold dilutions of each antibiotic in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Plate Setup: In a 96-well microtiter plate, dispense the antibiotic dilutions in a checkerboard pattern. One antibiotic is diluted along the x-axis (columns), and the other is diluted along the y-axis (rows). This creates a gradient of antibiotic concentrations, with each well containing a unique combination of the two drugs. Include control wells with each drug alone, as well as a growth control (no antibiotics) and a sterility control (no bacteria).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration (typically 5 x 105 CFU/mL).

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Reading Results: Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

-

FIC Index Calculation: Calculate the FIC index for each well showing no growth using the formulas described previously. The lowest FIC index value is reported as the result for the combination.

Time-Kill Curve Assay

The time-kill curve assay provides a dynamic assessment of the bactericidal or bacteriostatic effects of antimicrobial agents over time.

Methodology:

-

Preparation: Prepare tubes or flasks containing a suitable broth medium with specific concentrations of trimethoprim, sulfamethoxazole, and their combination. Include a growth control tube without any antibiotics. The concentrations tested are often based on the MIC values obtained from initial susceptibility testing (e.g., 0.5x MIC, 1x MIC, 2x MIC).

-

Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 5 x 105 to 1 x 106 CFU/mL.

-

Incubation and Sampling: Incubate all tubes at 35-37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

-

Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar (B569324) plates. After incubation of the plates, count the number of colonies to determine the viable bacterial count (CFU/mL) at each time point.

-

Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration and the control.

-

Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

-

Bactericidal activity is defined as a ≥ 3 log10 decrease in CFU/mL from the initial inoculum.

-

Conclusion

The synergistic interaction between trimethoprim and sulfamethoxazole is a well-established principle in antimicrobial therapy, rooted in the sequential blockade of the bacterial folate synthesis pathway. This guide has provided a technical overview of this synergy, including the underlying mechanism, quantitative data from in vitro studies, and detailed protocols for the experimental assessment of synergy. For researchers and drug development professionals, a thorough understanding of these principles is crucial for the rational design of new combination therapies and for optimizing the use of existing antimicrobial agents in the face of evolving bacterial resistance. The continued study of such synergistic relationships will undoubtedly play a vital role in the future of infectious disease management.

References

- 1. mdpi.com [mdpi.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. In Vitro Bactericidal Activity of Trimethoprim-Sulfamethoxazole Alone and in Combination with Colistin against Carbapenem-Resistant Acinetobacter baumannii Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Susceptibility of enterococci to trimethoprim and trimethoprim-sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 6. emerypharma.com [emerypharma.com]

An In-Depth Technical Guide to the Active Components of Berlocombin

Disclaimer: "Berlocombin" is the brand name for a combination drug product, not a single molecular entity. The active ingredients in products marketed as this compound are typically a combination of the antibacterial agent Trimethoprim (B1683648) and a sulfonamide antibiotic . While the specific sulfonamide can vary, this guide will focus on two commonly cited components in combination with Trimethoprim: Sulfamerazine and Sulfadiazine .

This technical guide provides a detailed overview of the molecular structures, chemical properties, and mechanisms of action for these core components, intended for researchers, scientists, and drug development professionals.

Trimethoprim

Trimethoprim is a bacteriostatic antibiotic that inhibits dihydrofolate reductase. Its structure features a diaminopyrimidine ring.

Molecular Structure

-

IUPAC Name: 5-(3,4,5-Trimethoxybenzyl)pyrimidine-2,4-diamine

-

Chemical Formula: C₁₄H₁₈N₄O₃

Chemical Properties of Trimethoprim

| Property | Value |

| Molecular Weight | 290.32 g/mol |

| Melting Point | 199-203 °C |

| pKa | 7.3 |

| Solubility in Water | 400 mg/L at 25 °C |

| Log P | 0.91 |

Sulfonamides: Sulfamerazine and Sulfadiazine

Sulfonamides are a class of synthetic antimicrobial agents that contain the sulfonamido group. They act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase.

Sulfamerazine

Sulfamerazine is a sulfonamide antibiotic.

-

IUPAC Name: 4-amino-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide

-

Chemical Formula: C₁₁H₁₂N₄O₂S

| Property | Value |

| Molecular Weight | 264.30 g/mol |

| Melting Point | 235 °C (decomposition) |

| pKa | 7.1 at 25 °C |

| Solubility in Water | Poorly soluble (350 mg/L at 37 °C, pH 5.5) |

Sulfadiazine

Sulfadiazine is another sulfonamide antibiotic frequently used in combination with trimethoprim.

-

IUPAC Name: 4-amino-N-pyrimidin-2-ylbenzenesulfonamide

-

Chemical Formula: C₁₀H₁₀N₄O₂S

| Property | Value |

| Molecular Weight | 250.28 g/mol |

| Melting Point | 252-256 °C |

| pKa | 6.5 |

| Solubility in Water | Very slightly soluble |

Mechanism of Action: Synergistic Inhibition of Folic Acid Synthesis

Trimethoprim and sulfonamides work synergistically to block the bacterial pathway for synthesizing tetrahydrofolic acid, an essential cofactor in the synthesis of purines and ultimately DNA. This dual action is often bactericidal, whereas the individual components are typically bacteriostatic.

The combination of a trimethoprim and a sulfa drug creates a sequential blockade of the folic acid synthesis pathway in bacteria. The sulfa drug inhibits the initial step, while trimethoprim inhibits a later step. This double inhibition leads to the death of the bacterium. Mammalian cells are largely unaffected because they obtain folic acid from their diet and their dihydrofolate reductase enzyme is less sensitive to trimethoprim.

Signaling Pathway Diagram

Caption: Synergistic inhibition of the bacterial folic acid synthesis pathway.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

A common method for determining the concentration of trimethoprim and sulfonamides in biological fluids or pharmaceutical formulations is reverse-phase HPLC with UV detection.

Methodology:

-

Sample Preparation: Plasma or serum samples are deproteinized, typically with acetonitrile (B52724) or perchloric acid. The supernatant is collected after centrifugation. Pharmaceutical tablets are crushed, dissolved in a suitable solvent (e.g., methanol/water mixture), and filtered.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength where both compounds have significant absorbance (e.g., 254 nm or 280 nm).

-

-

Quantification: A calibration curve is generated using standards of known concentrations. The peak areas of the analytes in the sample are compared to the calibration curve to determine their concentrations.

Experimental Workflow Diagram

Caption: General workflow for HPLC analysis of active pharmaceutical ingredients.

In Vitro Pharmacokinetics and Pharmacodynamics of Co-trimoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacokinetics and pharmacodynamics of co-trimoxazole (B1683656), a synergistic combination of sulfamethoxazole (B1682508) and trimethoprim (B1683648). This document details the mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for the in vitro assessment of this important antimicrobial agent.

Core Concepts: Mechanism of Action

Co-trimoxazole's efficacy stems from the sequential blockade of two key enzymes in the bacterial folic acid synthesis pathway, a process essential for the production of nucleic acids and certain amino acids.[1][2] Sulfamethoxazole, a structural analog of para-aminobenzoic acid (PABA), competitively inhibits dihydropteroate (B1496061) synthase, preventing the formation of dihydropteroic acid.[3] Subsequently, trimethoprim potently and selectively inhibits dihydrofolate reductase (DHFR), which is responsible for the conversion of dihydrofolic acid to its active form, tetrahydrofolic acid.[2][3] This dual action results in a synergistic and often bactericidal effect.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Co-trimoxazole versus nafcillin in the therapy of experimental meningitis due to Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jvsmedicscorner.com [jvsmedicscorner.com]

- 4. In vitro susceptibility of anaerobes to co-trimoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Berlocombin: An In-Depth Technical Guide to its Spectrum of Activity Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial spectrum of activity of Berlocombin, a combination antimicrobial agent, against gram-negative bacteria. This compound is a synergistic formulation of sulfamerazine (B1682647) and trimethoprim (B1683648). Due to the close similarity in the mechanism of action and spectrum of activity among sulfonamides when combined with trimethoprim, this guide will leverage available data for the more extensively studied combination of trimethoprim-sulfamethoxazole to accurately represent the activity profile of this compound.

Introduction

This compound's efficacy lies in the synergistic action of its two components, sulfamerazine and trimethoprim. This combination results in a sequential blockade of the bacterial folic acid synthesis pathway, leading to a bactericidal effect against a broad range of pathogens. Understanding the specific spectrum of activity against clinically relevant gram-negative bacteria is crucial for its appropriate therapeutic use and for guiding further drug development efforts.

Mechanism of Action: Inhibition of Folic Acid Synthesis

The synergistic mechanism of this compound targets two key enzymes in the bacterial folate biosynthesis pathway. Sulfamerazine, a sulfonamide, competitively inhibits dihydropteroate (B1496061) synthase, an enzyme that converts para-aminobenzoic acid (PABA) to dihydropteroate. Trimethoprim then inhibits dihydrofolate reductase, the subsequent enzyme in the pathway, which is responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential precursor for the synthesis of purines, thymidine, and certain amino acids, all of which are vital for bacterial DNA synthesis and replication. The simultaneous inhibition of these two sequential steps leads to a potent bactericidal effect.

Caption: Mechanism of action of this compound.

Spectrum of Activity Against Gram-Negative Bacteria

The combination of a sulfonamide and trimethoprim exhibits a broad spectrum of activity against many gram-negative bacteria. However, the emergence of resistance is a significant clinical concern. The following table summarizes the in vitro activity of trimethoprim-sulfamethoxazole, as a proxy for this compound, against a range of gram-negative bacteria. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism. MIC50 and MIC90 values indicate the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

| Gram-Negative Bacteria | MIC50 (µg/mL) | MIC90 (µg/mL) | General Susceptibility |

| Escherichia coli | ≤0.5/9.5 | >4/76 | Susceptibility varies, resistance is common in some regions. |

| Klebsiella pneumoniae | ≤0.5/9.5 | >4/76 | Often resistant, particularly in hospital settings. |

| Enterobacter spp. | ≤0.5/9.5 | >4/76 | High rates of resistance are frequently reported. |

| Proteus mirabilis | ≤0.5/9.5 | 2/38 | Generally susceptible, but resistance can occur. |

| Morganella morganii | ≤0.5/9.5 | >4/76 | Susceptibility is variable. |

| Serratia marcescens | >4/76 | >4/76 | Commonly resistant. |

| Haemophilus influenzae | ≤0.5/9.5 | 1/19 | Generally susceptible. |

| Stenotrophomonas maltophilia | ≤0.5/9.5 | 2/38 | Often remains susceptible; considered a treatment of choice. |

| Burkholderia cepacia | ≤0.5/9.5 | 2/38 | Generally susceptible. |

| Acinetobacter baumannii | >4/76 | >4/76 | High rates of resistance are prevalent.[1] |

| Pseudomonas aeruginosa | >4/76 | >4/76 | Intrinsically resistant.[2] |

Note: MIC values are for the trimethoprim/sulfamethoxazole combination.

Caption: Spectrum of activity of this compound.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the in vitro susceptibility of gram-negative bacteria to this compound should be performed using standardized methods to ensure reproducibility and accuracy. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for these procedures. The broth microdilution method is a commonly used reference method.

Broth Microdilution Method (CLSI M07-A10)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial isolate.

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound (sulfamerazine and trimethoprim) stock solutions

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or plate reader (optional)

Procedure:

-

Preparation of Antimicrobial Dilutions:

-

Prepare serial two-fold dilutions of this compound in CAMHB in the microtiter plate wells. The final volume in each well should be 50 µL. The concentration range should be appropriate to determine the MIC of the test organism.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture, select several colonies and suspend them in a suitable broth or saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

-

Inoculation:

-

Within 15 minutes of preparation, inoculate each well of the microtiter plate with 50 µL of the diluted bacterial suspension, resulting in a final volume of 100 µL per well.

-

-

Incubation:

-

Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.

-

-

Reading and Interpretation:

-

Following incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye. A growth control well (no antimicrobial) and a sterility control well (no inoculum) should be included for comparison.

-

Caption: Workflow for MIC determination.

Conclusion

This compound, a combination of sulfamerazine and trimethoprim, demonstrates a broad spectrum of activity against many gram-negative bacteria by synergistically inhibiting the folic acid synthesis pathway. While it remains an effective agent against certain pathogens like Haemophilus influenzae, Stenotrophomonas maltophilia, and Burkholderia cepacia, resistance is widespread among other clinically important gram-negative bacteria, including Pseudomonas aeruginosa, Acinetobacter baumannii, and many Enterobacteriaceae. The standardized methodologies for antimicrobial susceptibility testing, such as the CLSI broth microdilution method, are essential for accurately determining the in vitro activity of this compound and guiding its clinical application. Continuous surveillance of susceptibility patterns is critical for the effective and responsible use of this important antimicrobial combination.

References

- 1. Trimethoprim/sulfamethoxazole for Acinetobacter spp.: A review of current microbiological and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sensitivity of Pseudomonas aeruginosa to sulphonamides and trimethoprim and the activity of the combination trimethoprim: sulphamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Susceptibility of Methicillin-Resistant Staphylococcus aureus (MRSA) to Berlocombin (Trimethoprim/Sulfamethoxazole): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro susceptibility of Methicillin-Resistant Staphylococcus aureus (MRSA) to Berlocombin, a combination antibiotic containing trimethoprim (B1683648) and sulfamethoxazole (B1682508). This document outlines the mechanism of action, summarizes key susceptibility data, provides detailed experimental protocols for in-vitro testing, and visualizes critical pathways and workflows.

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to a wide range of antibiotics. This compound, a formulation of trimethoprim and sulfamethoxazole (TMP-SMX), is a frequently utilized therapeutic option for infections caused by MRSA. This combination antibiotic acts synergistically to inhibit the bacterial folic acid synthesis pathway, a crucial process for bacterial survival and replication. Understanding the in-vitro susceptibility of MRSA to this combination is paramount for effective clinical use and for the development of novel antimicrobial strategies.

Mechanism of Action and Resistance

Trimethoprim and sulfamethoxazole target two sequential steps in the bacterial folic acid biosynthesis pathway. Sulfamethoxazole, a structural analog of para-aminobenzoic acid (PABA), competitively inhibits dihydropteroate (B1496061) synthase (DHPS), preventing the formation of dihydropteroic acid.[1][2][3] Trimethoprim then acts on the subsequent step, inhibiting dihydrofolate reductase (DHFR), which is responsible for the conversion of dihydrofolic acid to tetrahydrofolic acid, an essential precursor for nucleotide synthesis.[2][4][5] The dual blockade of this pathway results in a synergistic bactericidal effect.[2]

Resistance to trimethoprim-sulfamethoxazole in S. aureus can emerge through mutations in the genes encoding DHPS and DHFR, which reduces the binding affinity of the drugs to their target enzymes.[2][6][7]

Quantitative Susceptibility Data

The in-vitro susceptibility of MRSA to trimethoprim-sulfamethoxazole can vary by geographical location and strain lineage. The following tables summarize findings from various studies.

| Study (Year) | Geographic Region | No. of MRSA Isolates | Susceptibility (%) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Cenizal et al. (2007)[3] | USA | 23 | 100% | ≤2/38 | Not Reported | Not Reported |

| Study from Karachi (2015)[1] | Pakistan | 165 | 17.6% | Not Reported | Not Reported | Not Reported |

| Elwell et al. (1986)[2][4] | N/A | 16 | Synergistic Effect | 6 to 25-fold MIC decrease in combination | Not Reported | Not Reported |

| JMI Laboratories (2010)[8] | USA & Europe | Not specified | 96.0% | ≤0.25 - >8 | ≤0.25 | Not Reported |

| Indian Study (2018)[9] | India | 124 | 97.6% | Not Reported | Not Reported | Not Reported |

Note: MIC values for trimethoprim-sulfamethoxazole are often presented as a ratio of the two components (e.g., 1/19).

Experimental Protocols

Accurate determination of in-vitro susceptibility is crucial. The following are detailed methodologies for key experiments.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Trimethoprim-sulfamethoxazole stock solution

-

MRSA isolate

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies of the MRSA isolate and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Drug Dilution: Prepare serial twofold dilutions of trimethoprim-sulfamethoxazole in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

Inoculation: Within 15 minutes of standardization, dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of the diluted inoculum to each well of the microtiter plate.

-

Controls: Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

-

Incubation: Incubate the microtiter plate at 35°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. For trimethoprim-sulfamethoxazole, the endpoint is often read at ≥80% inhibition of growth compared to the positive control.[10]

Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

Materials:

-

Mueller-Hinton Agar (B569324) (MHA) plates

-

Trimethoprim-sulfamethoxazole disks (1.25/23.75 µg)

-

MRSA isolate

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Incubator (35°C)

-

Calipers or ruler

Procedure:

-

Inoculum Preparation: Prepare an MRSA suspension equivalent to a 0.5 McFarland standard as described for broth microdilution.

-

Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.

-

Disk Application: Aseptically apply the trimethoprim-sulfamethoxazole disk to the surface of the inoculated MHA plate.

-

Incubation: Incubate the plate at 35°C for 16-24 hours in ambient air.

-

Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the results (susceptible, intermediate, or resistant) based on established clinical breakpoints (e.g., from CLSI guidelines).

E-test (Gradient Diffusion) Method

The E-test is a quantitative method that uses a plastic strip with a predefined gradient of antibiotic concentrations to determine the MIC.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

E-test strips for trimethoprim-sulfamethoxazole

-

MRSA isolate

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Incubator (35°C)

Procedure:

-

Plate Inoculation: Inoculate an MHA plate with the standardized MRSA suspension as described for the disk diffusion method.

-

Strip Application: Aseptically place the E-test strip on the agar surface.

-

Incubation: Incubate the plate at 35°C for 16-20 hours.

-

Reading Results: An elliptical zone of inhibition will form. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip. For bacteriostatic drugs like trimethoprim-sulfamethoxazole, read at the point of 80% inhibition in case of trailing endpoints.[11]

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between two antimicrobial agents.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Stock solutions of trimethoprim and sulfamethoxazole

-

MRSA isolate

-

0.5 McFarland turbidity standard

-

Incubator (35°C)

Procedure:

-

Plate Setup: In a 96-well plate, dilute trimethoprim horizontally and sulfamethoxazole vertically in CAMHB to create a checkerboard of concentrations.

-

Inoculation: Inoculate the plate with a standardized MRSA suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate at 35°C for 16-24 hours.

-

Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Experimental Workflow

The following diagram illustrates a typical workflow for in-vitro susceptibility testing of clinical MRSA isolates.

Conclusion

This compound (trimethoprim-sulfamethoxazole) remains an important agent in the management of MRSA infections. Its efficacy is rooted in the synergistic inhibition of the bacterial folate synthesis pathway. While susceptibility rates are generally favorable, the emergence of resistance underscores the need for continuous surveillance through standardized in-vitro testing. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to assess the activity of this combination and to explore novel therapeutic strategies against MRSA.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. What is the mechanism of Trimethoprim? [synapse.patsnap.com]

- 5. Trimethoprim/sulfamethoxazole - Wikipedia [en.wikipedia.org]

- 6. Frontiers | The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase [frontiersin.org]

- 7. Identification of Novel Potential Antibiotics against Staphylococcus Using Structure-Based Drug Screening Targeting Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jmilabs.com [jmilabs.com]

- 9. Diffusion of Trimethoprim and Sulfamethoxazole from Susceptibility Disks into Agar Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. health.maryland.gov [health.maryland.gov]

- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 13. kirbylab.org [kirbylab.org]

The Genesis of a Synergistic Antibacterial: A Technical History of Co-trimoxazole

An in-depth guide for researchers, scientists, and drug development professionals on the historical development, discovery, and synergistic mechanism of co-trimoxazole (B1683656).

Introduction

Co-trimoxazole, the fixed-dose combination of trimethoprim (B1683648) and sulfamethoxazole (B1682508), represents a landmark in the history of antimicrobial chemotherapy. Its development was not a matter of serendipity but the product of a deliberate, rational drug design strategy. This technical guide delves into the historical journey of co-trimoxazole's discovery, the key experiments that elucidated its synergistic mechanism of action, and the scientific principles that underpin its enduring, albeit evolving, clinical utility.

The Dawn of a New Therapeutic Strategy: Historical Development

The story of co-trimoxazole is intrinsically linked to the pioneering work of George Hitchings and Gertrude Elion at the Wellcome Research Laboratories. Their research in the mid-20th century moved away from the traditional trial-and-error method of drug discovery towards a more rational approach focused on understanding the metabolic pathways of pathogenic organisms.[1][2][3][4]

The core idea was to identify and inhibit key enzymes essential for the survival of pathogens but not for the host. This led them to investigate the folic acid synthesis pathway, a critical process for the production of nucleic acids and certain amino acids in bacteria.[1][2][4]

Timeline of Key Developments:

| Year | Development | Key Researchers/Institution |

| 1930s | Sulfonamides, including sulfamethoxazole, are discovered to have antibacterial activity. | Gerhard Domagk (discoverer of prontosil, the first commercially available sulfonamide) |

| 1940s-1950s | Hitchings and Elion begin their systematic investigation of nucleic acid biosynthesis, targeting the folic acid pathway.[1][2][4] | George Hitchings, Gertrude Elion (Wellcome Research Laboratories) |

| 1962 | Trimethoprim is first used in humans.[5] | Wellcome Research Laboratories |

| Late 1960s | The synergistic action of combining trimethoprim with a sulfonamide is described.[6] Trimethoprim is specifically developed as a sulfonamide potentiator.[7] | S.R.M. Bushby, George Hitchings |

| 1968 | The combination of trimethoprim and sulfamethoxazole, named co-trimoxazole, is commercially introduced.[8] | Wellcome Research Laboratories |

| 1973 | Co-trimoxazole is introduced in the United States.[9] | N/A |

The Scientific Foundation: Mechanism of Synergistic Action

Co-trimoxazole's efficacy stems from the sequential blockade of two key enzymes in the bacterial folic acid synthesis pathway. Bacteria are unable to utilize pre-formed folic acid from their environment and must synthesize it de novo. Human cells, in contrast, obtain folic acid from their diet, providing a basis for the selective toxicity of the drug combination.

The two components of co-trimoxazole and their respective targets are:

-

Sulfamethoxazole: A sulfonamide that acts as a competitive inhibitor of dihydropteroate synthase (DHPS) . It mimics the natural substrate, para-aminobenzoic acid (PABA), thereby preventing the synthesis of dihydropteroic acid, a precursor of dihydrofolic acid.[6]

-

Trimethoprim: A diaminopyrimidine that is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR) . This enzyme is responsible for the reduction of dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folate.[6]

By inhibiting two sequential steps in this vital metabolic pathway, the combination of sulfamethoxazole and trimethoprim results in a synergistic and often bactericidal effect, whereas each component alone is typically bacteriostatic.

Figure 1: The synergistic mechanism of co-trimoxazole targeting the bacterial folic acid synthesis pathway.

Experimental Evidence of Synergy

The synergistic relationship between trimethoprim and sulfamethoxazole was established through meticulous in vitro and in vivo experiments. The checkerboard assay became a cornerstone for quantifying this synergy.

Experimental Protocol: The Checkerboard Assay

The checkerboard assay is a microdilution method used to assess the interaction between two antimicrobial agents.

Methodology:

-

Preparation of Antimicrobial Agents: Stock solutions of trimethoprim and sulfamethoxazole are prepared and serially diluted.

-

Plate Setup: A 96-well microtiter plate is used. Along the x-axis, increasing concentrations of sulfamethoxazole are added to each column. Along the y-axis, increasing concentrations of trimethoprim are added to each row. This creates a matrix of wells with varying combinations of the two drugs.

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., Escherichia coli).

-

Incubation: The plate is incubated under appropriate conditions to allow for bacterial growth.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The MIC of each drug alone and in combination is determined by observing the turbidity in the wells.

-

Calculation of the Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to quantify the synergy.

-

FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

-

FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

-

FIC Index (FICI) = FIC of Drug A + FIC of Drug B

-

Interpretation of the FIC Index:

-

Synergy: FICI ≤ 0.5

-

Indifference (or Additive effect): 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

Figure 2: A simplified workflow of the checkerboard assay for determining antibiotic synergy.

Quantitative Data from Foundational Studies

The seminal work by Bushby and Hitchings in 1968 provided crucial quantitative data demonstrating the synergistic effect of combining trimethoprim with a sulfonamide. The following table is a representative summary of the type of data generated in such early studies, illustrating the reduction in the MIC of each component when used in combination.

Table 1: In Vitro Synergistic Activity of Trimethoprim and Sulfamethoxazole against Escherichia coli

| Organism | Antimicrobial Agent | MIC (µg/mL) Alone | MIC (µg/mL) in Combination | FIC | FICI (Synergy ≤ 0.5) |

| E. coli | Trimethoprim | 0.1 | 0.025 | 0.25 | 0.5 |

| Sulfamethoxazole | 10.0 | 2.5 | 0.25 |

Note: This table is a representative example based on the principles demonstrated in early research. Actual values varied between bacterial strains and experimental conditions.

Conclusion

The development of co-trimoxazole stands as a testament to the power of rational drug design. By targeting a specific and essential metabolic pathway in bacteria at two distinct points, Hitchings, Elion, and their colleagues created a synergistic combination that was more potent than the sum of its parts. While the rise of antibiotic resistance has led to a re-evaluation of its widespread use for certain infections, co-trimoxazole remains a vital therapeutic option for specific conditions, such as Pneumocystis jirovecii pneumonia, and serves as a powerful example of the principles of combination therapy in antimicrobial drug development. The historical and scientific journey of co-trimoxazole continues to offer valuable lessons for the ongoing challenge of combating infectious diseases.

References

- 1. Synergy of trimethoprim-sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trimethoprim, a sulphonamide potentiator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trimethoprim/sulfamethoxazole - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Bactericidal Activity of Trimethoprim-Sulfamethoxazole Alone and in Combination with Colistin against Carbapenem-Resistant Acinetobacter baumannii Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bactericidal activity of trimethoprim alone and in combination with sulfamethoxazole on susceptible and resistant Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trimethoprim, a sulphonamide potentiator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Susceptibility of anaerobic bacteria to sulfamethoxazole/trimethoprim and routine susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Berlocombin (Co-trimoxazole) Dosage Calculation for In-Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the dosage calculation and application of Berlocombin (Co-trimoxazole), a combination of Trimethoprim (B1683648) and Sulfamethoxazole, in in-vitro mammalian cell culture experiments. While primarily known as an antibiotic for clinical use and for controlling bacterial contamination in cell culture, its components can exhibit cytotoxic effects at higher concentrations. These notes detail the methodologies for determining the appropriate experimental dosage, focusing on calculating the half-maximal inhibitory concentration (IC50) and establishing a non-toxic concentration for contamination control.

Introduction and Mechanism of Action

This compound is the brand name for Co-trimoxazole (B1683656), a synergistic combination of two antibiotics: Sulfamethoxazole and Trimethoprim. Its efficacy stems from the sequential blockade of the folic acid synthesis pathway in bacteria.

-

Sulfamethoxazole , a structural analog of para-aminobenzoic acid (PABA), competitively inhibits the enzyme dihydropteroate synthase (DHPS) . This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid.[1][2][3]

-

Trimethoprim then blocks the subsequent step by potently inhibiting dihydrofolate reductase (DHFR) , the enzyme that converts dihydrofolic acid to tetrahydrofolic acid (THF).[4][5][6] THF is the biologically active form of folate, essential for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA.[5][7]

The selective toxicity of Co-trimoxazole against bacteria is due to a fundamental metabolic difference: bacteria must synthesize their own folate de novo, whereas mammalian cells acquire folate from their environment through dedicated transporters.[8][9][10] However, at high concentrations, Trimethoprim can interact with mammalian DHFR, albeit with a much lower affinity (approximately 60,000 times less than for the bacterial enzyme), and both compounds can induce off-target cytotoxic and genotoxic effects.[5] Therefore, determining the precise dosage is critical for in-vitro studies.

Signaling Pathway: Bacterial Folate Synthesis Inhibition

References

- 1. Assessment of in vitro cytotoxic and genotoxic activities of some trimethoprim conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalrph.com [globalrph.com]

- 3. researchgate.net [researchgate.net]

- 4. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]

- 5. cell lines ic50: Topics by Science.gov [science.gov]

- 6. rsc.org [rsc.org]

- 7. Trimethoprim Sulfamethoxazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Myelosuppression associated with co-trimoxazole as a prophylactic antibiotic in the maintenance phase of childhood acute lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Time-Kill Studies of Trimethoprim/Sulfamethoxazole against Stenotrophomonas maltophilia versus Escherichia coli Using Cation-Adjusted Mueller-Hinton Broth and ISO-Sensitest Broth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]

Application Note: Simultaneous Quantification of Sulfamethoxazole and Trimethoprim in Berlocombin® Pharmaceutical Formulations by High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Berlocombin® is a widely used antimicrobial agent consisting of a fixed-dose combination of Sulfamethoxazole (B1682508) (SMX) and Trimethoprim (B1683648) (TMP).[1][2] This combination acts synergistically to inhibit two consecutive steps in the bacterial synthesis of folic acid.[2] The quality control of this compound® formulations is crucial to ensure their safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a precise, sensitive, and reliable technique for the simultaneous determination of SMX and TMP in pharmaceutical dosage forms.[1][3][4] This application note provides a detailed protocol for the analysis of these active pharmaceutical ingredients (APIs) using a reversed-phase HPLC method.

Principle

The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection for the simultaneous separation and quantification of Sulfamethoxazole and Trimethoprim. The separation is achieved on a C18 stationary phase. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is passed through the column under high pressure. Due to differences in their polarity and interaction with the stationary phase, SMX and TMP are separated and elute from the column at different times (retention times). The concentration of each component is determined by comparing the peak area of the sample to that of a reference standard.

Experimental Protocols

Instrumentation and Materials

-

Instrumentation:

-

HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.[3]

-

Data acquisition and processing software (e.g., Empower).[3]

-

Analytical balance.

-

pH meter.

-

Sonicator.

-

Vacuum filtration system for mobile phase preparation.

-

-

Chemicals and Reagents:

-

Sulfamethoxazole (SMX) and Trimethoprim (TMP) reference standards.[3][5]

-

Acetonitrile (B52724) (HPLC grade).[1][3]

-

Methanol (B129727) (HPLC grade).[5]

-

Potassium dihydrogen phosphate (B84403) or Sodium phosphate (Analytical grade).[1][6]

-

Orthophosphoric acid or Acetic acid for pH adjustment.[3][7]

-

Triethylamine (B128534) (TEA).[1][6]

-

Water (HPLC grade or deionized).[5]

-

-

Chromatographic Column:

Preparation of Solutions

-

Mobile Phase Preparation: A common mobile phase consists of a buffer and an organic solvent. An example is a mixture of an aqueous phosphate buffer and acetonitrile.[1]

-

Buffer: Prepare a 0.025 M sodium phosphate buffer.[1]

-

Organic Modifier: Use HPLC grade acetonitrile.[1]

-

Mobile Phase: Mix the aqueous buffer and acetonitrile in a ratio of approximately 80:20 (v/v).[1] The exact ratio may be adjusted to optimize separation. Add 0.4% triethylamine to the acetonitrile to improve peak shape.[1]

-

Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication for 15-20 minutes before use.[3]

-

-

Standard Stock Solution Preparation:

-

Accurately weigh about 50 mg of Sulfamethoxazole and 10 mg of Trimethoprim reference standards into a 10 mL volumetric flask.[3]

-

Add a small volume of mobile phase or methanol and sonicate for 15 minutes to dissolve the standards completely.[3][5]

-

Make up the volume to 10 mL with the same solvent to obtain a stock solution.

-

-

Working Standard Solution Preparation:

-

Dilute the stock solution with the mobile phase to obtain a final concentration suitable for analysis (e.g., 50 µg/mL of SMX and 10 µg/mL of TMP).[3]

-

-

Sample Preparation (from this compound® Tablets):

-

Weigh and finely powder 20 tablets to ensure homogeneity.[3]

-

Accurately weigh a portion of the powder equivalent to 50 mg of Sulfamethoxazole (which will contain approximately 10 mg of Trimethoprim) and transfer it to a 10 mL volumetric flask.[3]

-

Add about 7 mL of the mobile phase and sonicate for 20 minutes to ensure complete dissolution of the active ingredients.[3]

-

Make up the volume to 10 mL with the mobile phase.

-

Filter the solution through a 0.45 µm nylon syringe filter.[3]

-

Further dilute 0.1 mL of the filtered solution into a 10 mL volumetric flask with the mobile phase to achieve a final concentration within the linear range of the method.[3]

-

Chromatographic Conditions

The following table summarizes a typical set of chromatographic conditions for the analysis.

| Parameter | Recommended Condition |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | 0.025 M Sodium Phosphate buffer : Acetonitrile with 0.4% TEA (80:20, v/v) |

| Flow Rate | 1.0 - 1.2 mL/min[1][3] |

| Injection Volume | 20 µL[7][8] |

| Column Temperature | Ambient or controlled at 40-45 °C[7] |

| Detection Wavelength | 260 nm[1] |

| Run Time | Approximately 10 minutes |

Data Presentation

Quantitative data from various validated methods are summarized below for easy comparison.

Table 1: Typical Chromatographic Performance Parameters

| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates |

| Sulfamethoxazole | ~2.7 | < 2 | > 2000 |

| Trimethoprim | ~4.4 | < 2 | > 2000 |

| Data synthesized from representative methods.[3] |

Table 2: Summary of Method Validation Data

| Parameter | Sulfamethoxazole (SMX) | Trimethoprim (TMP) |

| Linearity Range (µg/mL) | 5 - 70[4] | 1 - 30[4] |

| Correlation Coefficient (r²) | > 0.999[3] | > 0.999[3] |

| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |

| Precision (%RSD) | < 2%[3] | < 2%[3] |

| Limit of Detection (LOD) | ~100 ng/mL[1] | ~75 ng/mL[1] |

| Data represents typical values from validated HPLC methods.[1][3][4] |

Visualization

Diagrams of Experimental Workflow and HPLC System

The following diagrams illustrate the logical flow of the analytical process and the configuration of the HPLC instrument.

Caption: Experimental workflow for HPLC analysis of this compound®.

Caption: Schematic diagram of the HPLC system components.

The described RP-HPLC method is simple, accurate, precise, and specific for the simultaneous quantification of Sulfamethoxazole and Trimethoprim in this compound® pharmaceutical formulations.[3] The method is well-suited for routine quality control analysis, ensuring that the product meets the required specifications for potency and purity.[1] The validation parameters summarized from various studies confirm the reliability and robustness of this analytical approach.

References

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrpb.com [ijrpb.com]

- 4. redalyc.org [redalyc.org]

- 5. journals.umt.edu.pk [journals.umt.edu.pk]

- 6. jptcp.com [jptcp.com]

- 7. historymedjournal.com [historymedjournal.com]

- 8. scielo.org.co [scielo.org.co]

Preparing Co-trimoxazole Stock Solutions for Laboratory Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Co-trimoxazole (B1683656) is a synergistic, broad-spectrum antimicrobial agent comprising trimethoprim (B1683648) (TMP) and sulfamethoxazole (B1682508) (SMX). It is widely used in research to study bacterial resistance, antimicrobial efficacy, and folate synthesis pathways. In its pharmaceutical form, it is known by various brand names, including Berlocombin. The synergistic effect of this combination arises from the sequential blockade of the bacterial folic acid synthesis pathway.[1][2][3] Sulfamethoxazole, a structural analog of para-aminobenzoic acid (PABA), inhibits dihydropteroate (B1496061) synthetase, while trimethoprim competitively inhibits dihydrofolate reductase (DHFR).[1][2][3] This dual action effectively halts the production of tetrahydrofolate, a crucial component for synthesizing nucleotides and amino acids, thereby inhibiting bacterial growth.[1][3]

These application notes provide detailed protocols for the preparation, storage, and handling of co-trimoxazole stock solutions for in vitro laboratory applications, ensuring reproducibility and accuracy in experimental setups.

Data Presentation: Properties of Trimethoprim and Sulfamethoxazole

For accurate preparation of stock solutions, understanding the physicochemical properties of the individual components is crucial. The following tables summarize key quantitative data for trimethoprim and sulfamethoxazole.

Table 1: Physicochemical Properties

| Property | Trimethoprim (TMP) | Sulfamethoxazole (SMX) |

| CAS Number | 738-70-5 | 723-46-6 |

| Molecular Formula | C₁₄H₁₈N₄O₃ | C₁₀H₁₁N₃O₃S |

| Molecular Weight | 290.3 g/mol | 253.28 g/mol |

| Standard Ratio | 1 part TMP | 5 parts SMX |

Table 2: Solubility Data

| Compound | Solvent | Solubility | Notes |

| Trimethoprim | DMSO | ~20 mg/mL[4] | Recommended for high-concentration stock solutions. |

| Dimethylformamide | ~13 mg/mL[4] | Alternative organic solvent. | |

| Ethanol | Soluble | A common solvent for stock preparation.[5] | |

| Aqueous Buffers | Sparingly soluble (~0.5 mg/mL in 1:1 DMSO:PBS pH 7.2)[4] | Direct dissolution in aqueous media is challenging. | |

| Sulfamethoxazole | Ethanol | Soluble | |

| Aqueous Buffers | pH-dependent[6] | Solubility increases at pH values above or below its minimum solubility pH of ~3.2.[6] | |

| Methanol | Soluble | Used in some published protocols for co-trimoxazole solutions.[7] |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Co-trimoxazole Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock solution from the powder forms of trimethoprim and sulfamethoxazole, which can be later diluted in culture media or buffers for various assays. The standard 1:5 mass ratio of TMP to SMX is used.

Materials:

-

Trimethoprim powder (≥98% purity)

-

Sulfamethoxazole powder (≥98% purity)

-

Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

-

Sterile, conical tubes (e.g., 15 mL or 50 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile, amber microcentrifuge tubes or cryovials for aliquoting

Procedure:

-

Calculate Required Masses: Determine the desired final concentration and volume. For a 100X stock solution (e.g., 1.6 mg/mL TMP and 8 mg/mL SMX), calculate the mass of each component needed.

-

Example for 10 mL of stock:

-

Trimethoprim: 1.6 mg/mL * 10 mL = 16 mg

-

Sulfamethoxazole: 8 mg/mL * 10 mL = 80 mg

-

-

-

Weighing: Accurately weigh the calculated amounts of trimethoprim and sulfamethoxazole powder and place them together in a sterile conical tube.

-

Dissolution: Add the desired volume of sterile DMSO (e.g., 10 mL) to the conical tube containing the powders.

-

Mixing: Tightly cap the tube and vortex thoroughly until both powders are completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid overheating.

-

Sterilization (Optional): As DMSO can damage many filter membranes, filter sterilization is not recommended.[8] Ensure aseptic technique is used throughout the process and that the starting materials and solvent are sterile.

-

Aliquoting and Storage:

-

Dispense the stock solution into sterile, amber microcentrifuge tubes or cryovials in volumes suitable for single-use to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage (up to 1 month) or -80°C for extended periods (up to 6 months).[9] For short-term use, storage at 4°C is possible for a few days, but always check for precipitation before use.

-

Table 3: Example Stock and Working Solution Concentrations

| Solution Type | Trimethoprim (TMP) Conc. | Sulfamethoxazole (SMX) Conc. | Dilution Factor |

| 100X Stock | 1.6 mg/mL | 8.0 mg/mL | 100X |

| Working Solution | 16 µg/mL | 80 µg/mL | 1X |

Visualizations

Mechanism of Action: Folate Synthesis Inhibition

The diagram below illustrates the synergistic mechanism of action of trimethoprim and sulfamethoxazole on the bacterial folic acid synthesis pathway.

Caption: Co-trimoxazole inhibits sequential steps in the bacterial folate pathway.

Experimental Workflow: Preparing Stock and Working Solutions

This workflow diagram outlines the logical steps from weighing the powdered compounds to preparing the final working solution for a typical in vitro assay, such as a Minimum Inhibitory Concentration (MIC) test.

Caption: Workflow for preparing co-trimoxazole stock and working solutions.

References

- 1. Trimethoprim/sulfamethoxazole - Wikipedia [en.wikipedia.org]

- 2. UpToDate 2018 [doctorabad.com]

- 3. What is the mechanism of Trimethoprim? [synapse.patsnap.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Simultaneous Determination of Sulfamethoxazole and Trimethoprim from Clinical Urine and Blood Serum Samples by the Application of Poly(Cu2P4BCL4)/GCE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solubilities and intrinsic dissolution rates of sulphamethoxazole and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gphf.org [gphf.org]

- 8. Stock Solution [mmbio.byu.edu]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Berlocombin in Selective Media for Bacterial Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berlocombin, a combination of a sulfonamide (such as sulfamethoxazole) and trimethoprim (B1683648), is a potent antimicrobial agent that acts synergistically to inhibit bacterial growth.[1][2][3] This combination therapy targets two sequential steps in the bacterial folic acid synthesis pathway, a crucial process for the production of nucleic acids and proteins essential for bacterial survival.[1][4][5] The differential susceptibility of various bacterial species to this drug combination allows for its use as a selective agent in microbiological culture media, facilitating the isolation of resistant organisms or the suppression of susceptible commensal flora. These application notes provide detailed protocols and data for the effective use of this compound in the preparation of selective media for bacterial isolation.

Mechanism of Action

The synergistic effect of this compound's components, sulfamethoxazole (B1682508) and trimethoprim, is achieved by blocking two critical enzymes in the folate biosynthesis pathway:

-

Sulfamethoxazole , a structural analog of para-aminobenzoic acid (PABA), competitively inhibits dihydropteroate synthase (DHPS) . This enzyme is responsible for the conversion of PABA to dihydropteroate, a precursor of dihydrofolic acid.[3][6]

-

Trimethoprim then acts on the subsequent step, competitively inhibiting dihydrofolate reductase (DHFR) . This enzyme catalyzes the reduction of dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folate.[3][4][6]

The simultaneous blockade of these two steps leads to a bactericidal effect in many susceptible organisms.[2]

Signaling Pathway Diagram

Caption: Inhibition of bacterial folate synthesis by sulfamethoxazole and trimethoprim.

Applications in Selective Media

The incorporation of this compound (or its components, trimethoprim and sulfamethoxazole) into bacteriological culture media can be used to:

-

Isolate bacteria that are intrinsically resistant to this antibiotic combination.

-

Select for bacteria that have acquired resistance mechanisms.

-

Inhibit the growth of susceptible, non-target bacteria in a mixed culture, thereby enriching for the desired organism.

Quantitative Data: Component Concentrations in Selective Media

The following table summarizes concentrations of trimethoprim and sulfamethoxazole that have been used in selective media for the isolation of specific bacteria. These concentrations can serve as a starting point for developing custom selective media.

| Target Organism | Medium Base | Trimethoprim (mg/L) | Sulfamethoxazole (mg/L) | Reference |

| Helicobacter pylori | H. pylori Special Peptone Agar (B569324) | 40 | 20 | [7] |

| Capnocytophaga species | GC Agar Base | 2.5 | - | [8] |

| Capnocytophaga species | Columbia Agar | 1.5 | - | [9] |

Note: The optimal concentration of this compound or its individual components may vary depending on the basal medium used, the target organism, and the specific bacterial populations to be inhibited. It is recommended to perform validation studies to determine the ideal concentration for a specific application.

Experimental Protocols

Protocol 1: Preparation of a General-Purpose Selective Agar with this compound

This protocol describes the preparation of a selective agar medium using a common basal medium, such as Mueller-Hinton Agar or Columbia Agar, supplemented with this compound.

Materials:

-

Basal medium powder (e.g., Mueller-Hinton Agar)

-

Distilled or deionized water

-

This compound for infusion (or separate sterile solutions of trimethoprim and sulfamethoxazole)

-

Sterile Petri dishes

-

Autoclave

-

Water bath

-

Sterile filtration unit (if preparing antibiotic solutions from powder)

Procedure:

-

Prepare the Basal Medium:

-

Suspend the appropriate amount of basal medium powder in distilled water as per the manufacturer's instructions.

-

Heat with frequent agitation and boil for 1 minute to completely dissolve the powder.

-

Sterilize by autoclaving at 121°C for 15 minutes.[10]

-

-

Cool the Medium:

-

After autoclaving, cool the medium to 45-50°C in a water bath. It is crucial to allow the medium to cool before adding the heat-labile antibiotics to prevent their degradation.

-

-

Prepare the Antibiotic Stock Solution:

-

If using this compound for infusion, the concentration of trimethoprim and sulfamethoxazole will be stated on the product. Calculate the volume needed to achieve the desired final concentration in the medium.

-

If using powders, prepare a stock solution of trimethoprim and sulfamethoxazole. Dissolve the powders in a suitable solvent (refer to solubility data for each compound) and sterilize by filtration through a 0.22 µm filter.

-

-

Add the Antibiotic Supplement:

-

Aseptically add the calculated volume of the sterile this compound solution to the cooled basal medium.

-

Swirl the flask gently but thoroughly to ensure even distribution of the antibiotic. Avoid creating air bubbles.

-

-

Pour the Plates:

-

Aseptically dispense approximately 20-25 mL of the supplemented medium into sterile Petri dishes.

-

Allow the agar to solidify at room temperature.

-

-

Quality Control:

-

Perform a sterility check by incubating one or two uninoculated plates at 35-37°C for 24-48 hours.

-

Test the performance of the selective medium by inoculating it with a known susceptible strain and a known resistant strain to confirm its selective properties.

-

Experimental Workflow Diagram

Caption: General workflow for preparing and using this compound selective media.

Conclusion

The use of this compound as a selective agent in bacteriological media is a valuable tool for the isolation of specific microorganisms from mixed populations. By understanding the mechanism of action and following standardized protocols, researchers can effectively formulate and apply these selective media in various research, clinical, and drug development settings. The provided data and protocols serve as a foundation for the development and implementation of this compound-based selective media tailored to specific experimental needs.

References

- 1. Trimethoprim/sulfamethoxazole - Wikipedia [en.wikipedia.org]

- 2. Trimethoprim and Sulfamethoxazole - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 3. Trimethoprim and Sulfamethoxazole - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]

- 4. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]

- 7. Development of a Selective Medium for Isolation of Helicobacter pylori from Cattle and Beef Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation of Capnocytophaga species with a new selective medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibiotic content of selective culture media for isolation of Capnocytophaga species from oral polymicrobial samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. media.tghn.org [media.tghn.org]

Application Notes and Protocols for Berlocombin (Co-trimoxazole) in Treating Opportunistic Infections in Immunocompromised Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction